molecular formula C22H20INO2 B11559787 N-[2-(2-Benzylphenoxy)ethyl]-4-iodobenzamide

N-[2-(2-Benzylphenoxy)ethyl]-4-iodobenzamide

Cat. No.: B11559787
M. Wt: 457.3 g/mol
InChI Key: GQPGBSCLCAEONE-UHFFFAOYSA-N
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Description

N-[2-(2-Benzylphenoxy)ethyl]-4-iodobenzamide is a chemical compound with a complex structure that includes benzyl, phenoxy, ethyl, and iodinated benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Benzylphenoxy)ethyl]-4-iodobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-benzylphenol with ethylene oxide to form 2-(2-benzylphenoxy)ethanol. This intermediate is then reacted with 4-iodobenzoyl chloride in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Benzylphenoxy)ethyl]-4-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The iodinated benzamide group can be reduced to form the corresponding amine.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium thiolate (NaSR) or primary amines (RNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group yields quinones, while reduction of the iodinated benzamide group produces the corresponding amine.

Scientific Research Applications

N-[2-(2-Benzylphenoxy)ethyl]-4-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-Benzylphenoxy)ethyl]-4-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[2-(2-Benzylphenoxy)ethyl]-4-iodobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodinated benzamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H20INO2

Molecular Weight

457.3 g/mol

IUPAC Name

N-[2-(2-benzylphenoxy)ethyl]-4-iodobenzamide

InChI

InChI=1S/C22H20INO2/c23-20-12-10-18(11-13-20)22(25)24-14-15-26-21-9-5-4-8-19(21)16-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,24,25)

InChI Key

GQPGBSCLCAEONE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2OCCNC(=O)C3=CC=C(C=C3)I

Origin of Product

United States

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